Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester is a complex organic compound with a variety of functional groups, including a methanesulfonic acid ester, a cyano group, and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Methanesulfonic acid ester formation: This is typically done by reacting the intermediate with methanesulfonic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester involves its interaction with specific molecular targets and pathways. The cyano and ester groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-6-(3,6-dihydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyridin-4-yl ester .
- Methanesulfonic acid, 1,1,1-trifluoro-, (1-methylcyclohexyl)methyl ester .
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-[(1-methylethyl)thio]-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester .
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester is unique due to its combination of functional groups and the presence of a quinoline core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H7F3N2O5S |
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Molecular Weight |
348.26 g/mol |
IUPAC Name |
(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H7F3N2O5S/c1-21-9-2-7-8(17-5-6(4-16)11(7)18)3-10(9)22-23(19,20)12(13,14)15/h2-3,5H,1H3,(H,17,18) |
InChI Key |
ITYNGXUURJZHOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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